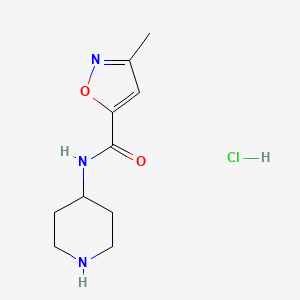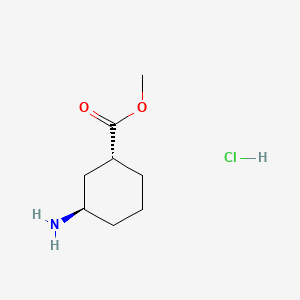
3-methyl-N-(piperidin-4-yl)-1,2-oxazole-5-carboxamide hydrochloride
Overview
Description
The compound “3-methyl-N-(piperidin-4-yl)-1,2-oxazole-5-carboxamide hydrochloride” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceutical drugs due to its ability to mimic a variety of bioactive molecules . The oxazole ring is a five-membered ring containing one oxygen atom and one nitrogen atom, which is often found in various biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the piperidine and oxazole rings, along with a carboxamide group. The exact structure would depend on the positions of these groups relative to each other .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the oxazole and piperidine rings, as well as the carboxamide group. These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could enhance its solubility in water .Scientific Research Applications
Cancer Research
This compound has shown promise in cancer research due to its potential to inhibit the Hedgehog (Hh) signaling pathway . Abnormal mutations in the Hh pathway can lead to cell proliferation and tumor growth, particularly in basal cell carcinoma and medulloblastoma. Inhibitors of this pathway, like the subject compound, are crucial for developing treatments that target these cancers.
Drug Efficacy and Tolerability
Activation of the Hh signaling pathway has been implicated in reducing the efficacy and tolerability of drugs . By inhibiting this pathway, the compound could be used to enhance the effectiveness of existing treatments, particularly in oncology.
Synthetic Chemistry
The synthesis process of this compound involves interesting steps that can be educational for synthetic chemists. The route includes reactions like nitrobromobenzene with piperidine-4-carboxylic acid ethyl ester, followed by hydrolysis and acidization .
Chemical Biology
As a tool in chemical biology, this compound can help in the identification of novel biological targets and pathways, contributing to our understanding of disease mechanisms and the discovery of new biomarkers.
Each of these fields can benefit from the unique properties of “3-methyl-N-(piperidin-4-yl)-1,2-oxazole-5-carboxamide hydrochloride”, and further research could uncover even more applications. The compound’s role in inhibiting the Hh signaling pathway is particularly noteworthy, as it represents a significant area of interest in multiple fields of medical research .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-methyl-N-piperidin-4-yl-1,2-oxazole-5-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2.ClH/c1-7-6-9(15-13-7)10(14)12-8-2-4-11-5-3-8;/h6,8,11H,2-5H2,1H3,(H,12,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQQSOHSQYFGGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(piperidin-4-yl)-1,2-oxazole-5-carboxamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Diphenyl-[(E/Z)-3,3,3-trifluoroprop-1-enyl]sulfonium trifluoromethanesulfonate](/img/structure/B1420773.png)









